molecular formula C21H15ClN2O2S2 B3437764 N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B3437764
M. Wt: 426.9 g/mol
InChI Key: IAKAUPPOHJFZAG-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the phenyl and carbamoyl groups. The benzothiophene ring is then synthesized separately and coupled with the thiophene derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final step involves the chlorination of the benzothiophene ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chloro group on the benzothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the carboxamide group suggests potential hydrogen bonding interactions, while the aromatic rings could participate in π-π stacking interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide apart from similar compounds is the presence of the chloro group on the benzothiophene ring, which can significantly influence its reactivity and interactions with other molecules. This unique structural feature may enhance its potential in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S2/c1-11-15(12-7-3-2-4-8-12)16(19(23)25)21(27-11)24-20(26)18-17(22)13-9-5-6-10-14(13)28-18/h2-10H,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKAUPPOHJFZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 2
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N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

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